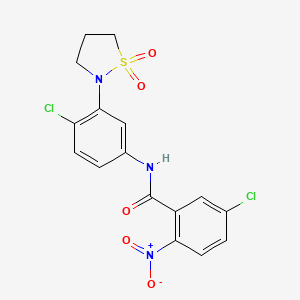

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

CAS No.: 941899-65-6

Cat. No.: VC4926054

Molecular Formula: C16H13Cl2N3O5S

Molecular Weight: 430.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941899-65-6 |

|---|---|

| Molecular Formula | C16H13Cl2N3O5S |

| Molecular Weight | 430.26 |

| IUPAC Name | 5-chloro-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C16H13Cl2N3O5S/c17-10-2-5-14(21(23)24)12(8-10)16(22)19-11-3-4-13(18)15(9-11)20-6-1-7-27(20,25)26/h2-5,8-9H,1,6-7H2,(H,19,22) |

| Standard InChI Key | MSZLVAYIVBRXLA-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl |

Introduction

5-Chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is a complex organic compound featuring a chloro-substituted aromatic system, a dioxidoisothiazolidin moiety, and a nitrobenzamide functional group. This compound is classified under the category of benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. The presence of chlorine atoms and the nitro group indicates its potential for varied reactivity and biological activity.

Synthesis and Characterization

The synthesis of 5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide typically involves multi-step synthetic pathways. Common methods include:

-

Formation of the isothiazolidine ring: Achieved through the cyclization of appropriate precursors under oxidative conditions.

-

Introduction of the chloro group: Chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride.

-

Nitrobenzamide formation: The final step involves the reaction of the intermediate with nitrobenzoyl chloride to form the desired benzamide derivative.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Potential Biological Activities and Applications

5-Chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide exhibits potential biological activities due to its complex structure. The presence of the nitro group and the dioxidoisothiazolidin moiety may facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Potential applications include:

-

Pharmacology: The compound's unique structure suggests potential use in drug development.

-

Biochemistry: It could serve as a biochemical probe or inhibitor in enzymatic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume